molecular formula C22H20Cl2N2O4S B300556 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B300556
M. Wt: 479.4 g/mol
InChI Key: MQYKXJMPSSIAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first approved by the FDA in 1998 and has since become one of the most widely prescribed NSAIDs.

Mechanism of Action

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide works by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, which are molecules that cause inflammation, pain, and fever. By inhibiting COX-2, 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anti-tumor properties. It has also been shown to have cardiovascular protective effects, by reducing the risk of heart attack and stroke.

Advantages and Limitations for Lab Experiments

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide has a number of advantages for use in lab experiments. It is readily available and easy to administer, making it a convenient drug to use in experiments. It has also been extensively studied, so there is a wealth of information available on its effects and mechanisms of action. However, there are also limitations to its use in experiments, such as potential side effects and the need for careful dosing.

Future Directions

There are a number of potential future directions for research on 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide. One area of interest is its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, and may be able to slow the progression of the disease. Another area of interest is its potential use in the treatment of cancer. It has been shown to have anti-tumor properties, and may be able to inhibit the growth of certain types of cancer cells. Additionally, there is ongoing research into the potential cardiovascular protective effects of 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide, and its potential use in the treatment of other inflammatory diseases.

Synthesis Methods

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis process involves the use of sulfonamide, acetic anhydride, and various other chemicals to create the final product.

Scientific Research Applications

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of these diseases.

properties

Product Name

2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(3-chloro-4-methylphenyl)acetamide

Molecular Formula

C22H20Cl2N2O4S

Molecular Weight

479.4 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-(3-chloro-4-methylphenyl)acetamide

InChI

InChI=1S/C22H20Cl2N2O4S/c1-15-8-10-17(13-19(15)24)25-22(27)14-26(20-12-16(23)9-11-21(20)30-2)31(28,29)18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,25,27)

InChI Key

MQYKXJMPSSIAIX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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